molecular formula C19H19N5O2S B11466551 N-[2-(methylsulfanyl)phenyl]-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide

N-[2-(methylsulfanyl)phenyl]-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B11466551
M. Wt: 381.5 g/mol
InChI Key: KBFHLCLYSYUYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound that features a combination of functional groups, including a tetrazole ring, an acetamide group, and a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.

    Substitution Reactions: The phenyl ring can be functionalized with a methylsulfanyl group through nucleophilic substitution reactions.

    Coupling Reactions: The tetrazole ring and the substituted phenyl ring are coupled using appropriate coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
  • **N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(ETHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

Uniqueness

N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which can impart distinct reactivity and properties compared to its analogs. This functional group can participate in additional reactions, such as polymerization or cross-linking, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C19H19N5O2S/c1-3-12-26-15-10-8-14(9-11-15)19-21-23-24(22-19)13-18(25)20-16-6-4-5-7-17(16)27-2/h3-11H,1,12-13H2,2H3,(H,20,25)

InChI Key

KBFHLCLYSYUYGT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.